LogP Reduction of >2.5 Units vs. Non-Fluorinated 4-Nitrophenyl Analog Directs CNS vs. Peripheral Target Selection
The target compound exhibits a computed logP of 0.22, which is >2.5 log units lower than the non-fluorinated 4-nitrophenyl analog N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine (CAS 211247-60-8), which has a reported logP of 2.7134 . This substantial shift moves the compound from a lipophilic space optimized for peripheral targets into a CNS-accessible lipophilicity range (optimal CNS logP ~1–3), making the target compound fundamentally more suitable for blood-brain barrier penetration screens [1].
| Evidence Dimension | Computed/experimental logP (lipophilicity) |
|---|---|
| Target Compound Data | clogP = 0.22; TPSA = 56.67 Ų |
| Comparator Or Baseline | N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine (CAS 211247-60-8): LogP = 2.7134 |
| Quantified Difference | ΔlogP ≈ -2.49 (target more hydrophilic) |
| Conditions | Computed logP (Sildrug/ECBD); experimental logP values from chemsrc database |
Why This Matters
A >2.5 log unit lipophilicity difference is sufficient to alter CNS penetration, plasma protein binding, and metabolic clearance profiles, making these compounds non-interchangeable for CNS-targeted programs.
- [1] Sildrug/ECBD. EOS20216: 1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine, clogP 0.22, TPSA 56.67. https://sildrug.ibb.waw.pl/ecbd/EOS20216/ (accessed 2026-05-03). View Source
